2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-3-7-16(8-4-14)27-11-19(26)22-15-5-1-13(2-6-15)17-9-10-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLDKQIMJTNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the chlorination of phenol to obtain 4-chlorophenol. This is followed by the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. The next step involves the formation of the triazolopyridazine moiety, which is achieved through the cyclization of appropriate precursors under specific conditions. Finally, the acetamide linkage is formed by reacting the intermediate with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are categorized as follows:
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide show promising antimicrobial properties.
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 |
| Compound B | Escherichia coli | <5 |
These findings suggest that the compound may also demonstrate significant antimicrobial efficacy against various pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored through its cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
The low micromolar IC50 values indicate effective inhibition of cancer cell proliferation.
Synthesis and Evaluation
A study synthesized a series of triazolo-pyridazine derivatives similar to the target compound and evaluated their activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties.
Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. Significant cytotoxicity was observed with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR)
Research has highlighted the importance of substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound shares a triazolo[4,3-b]pyridazin core with several analogs, but differences in substituents significantly influence physicochemical and biological properties. Key comparisons include:
Acetamide-Linked Modifications
- N-(4-Acetamidophenyl)-2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (C21H17ClN6O2S) Structural Difference: Replaces the phenoxy group with a sulfanyl (S-) linker. Impact: Sulfur’s higher electronegativity and larger atomic radius compared to oxygen may alter binding kinetics and metabolic stability. The thioacetamide group could enhance oxidative stability but reduce solubility . Molecular Weight: 452.917 g/mol (vs. ~450–460 g/mol for the target compound) .
N-Methyl-N-[3-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)
Triazolo-Pyridazin Core Substitutions
- 2-[[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) Structural Difference: Chlorophenyl group on the triazolo ring with a sulfanyl-acetamide side chain. Impact: The chloro-substituted aromatic ring may improve target affinity through hydrophobic interactions, similar to the target compound’s chlorophenoxy group .
- 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) Structural Difference: Ethoxyphenyl substituent instead of chlorophenoxy. Impact: Ethoxy groups enhance solubility but may reduce binding specificity compared to electron-withdrawing chlorine .
Physicochemical Properties
Biological Activity
2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a chlorophenoxy group with a triazolopyridazine moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse research findings.
- CAS Number : 1190279-14-1
- Molecular Formula : C17H17ClN4O
- Molecular Weight : 344.8 g/mol
The compound features a complex structure that is essential for its biological interactions. The presence of the triazolo[4,3-b]pyridazine ring is particularly noteworthy as it is often associated with various bioactive properties.
The mechanism of action for this compound involves modulation of specific molecular targets. Research indicates that compounds with similar structures can interact with various proteins and enzymes, potentially leading to anti-inflammatory and anticancer effects. The exact pathways and targets remain an area for further investigation.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing triazolo and pyridazine moieties. For instance:
- In vitro studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example:
These results suggest that the compound may possess significant antiproliferative activity against cancer cells.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been documented in several studies involving triazole derivatives .
Data Tables
| Biological Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 - 0.46 | |
| Anticancer | A549 | 26 | |
| Anti-inflammatory | Various | Not specified |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of various triazole derivatives on MCF7 and A549 cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that modifications in the side chains could enhance efficacy .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of triazole-containing compounds. The study demonstrated that these compounds could significantly reduce levels of inflammatory markers in vitro, indicating their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. Answer :
- Spectroscopic Analysis :
- NMR : Use - and -NMR to verify the presence of the acetamide backbone, chlorophenoxy group, and triazolopyridazine ring (as in , where PubChem data provides detailed spectral assignments).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHClNO for the target compound).
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% (see for purity standards in related compounds).
Data Validation : Cross-reference experimental spectra with computational predictions (e.g., using tools like ACD/Labs or ChemDraw) to resolve ambiguities.
Advanced: What experimental designs are suitable for probing the compound’s biological activity?
Q. Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ’s reference to triazolo-pyridazine derivatives as kinase inhibitors).
- Cellular Uptake : Use fluorescent labeling (e.g., BODIPY tags) to track intracellular localization (methodology inspired by ’s PROTAC studies).
- Target Identification : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to identify binding partners.
Data Interpretation : Normalize activity data against positive/negative controls (e.g., staurosporine for kinase assays) and perform dose-response curves to calculate IC values.
Advanced: How can researchers resolve contradictions in reported biological data for this compound?
Q. Answer :
- Reproducibility Checks : Verify assay conditions (e.g., buffer pH, ATP concentration in kinase assays) across labs.
- Structural Confirmation : Re-examine compound purity and stereochemistry (e.g., chiral HPLC if applicable), as impurities can skew activity results (see ’s emphasis on analytical validation).
- Meta-Analysis : Compare datasets from multiple studies (e.g., vs. ) to identify trends or outliers. Use statistical tools like ANOVA or Bayesian modeling to assess significance.
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Q. Answer :
- Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify interacting proteins (as in ’s study on Clp proteases).
- Gene Knockdown : Apply CRISPR/Cas9 to silence candidate targets (e.g., kinases) and assess compound efficacy changes.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to predict binding modes (refer to ’s PubChem 3D structure data).
Case Study : ’s PROTAC derivative demonstrates how linking the compound to E3 ligase recruiters (e.g., JQ1) can degrade specific targets, providing a template for mechanistic studies.
Basic: What safety protocols are critical for handling this compound in the lab?
Q. Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions (per ’s guidelines).
- Storage : Store in airtight containers at –20°C, away from moisture and light (as recommended in ).
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (refer to ’s emergency response protocols).
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
Q. Answer :
- Scaffold Modifications :
- Replace the chlorophenoxy group with fluorinated or methoxy analogs to enhance lipophilicity (see for fluorophenyl analogs).
- Modify the triazolopyridazine core with electron-withdrawing groups (e.g., –CF) to stabilize receptor interactions (inspired by ’s oxadiazole derivatives).
- SAR Validation : Test analogs in parallel using high-throughput screening (HTS) and correlate substituent effects with activity (e.g., ’s approach to triazolo-thiadiazine derivatives).
Advanced: What computational tools aid in predicting this compound’s pharmacokinetic properties?
Q. Answer :
- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, permeability, and cytochrome P450 interactions.
- Docking Studies : Software like AutoDock Vina or Schrödinger Glide can model binding to targets like kinases (align with ’s enzyme inhibition data).
- Toxicity Screening : Employ ProTox-II to predict hepatotoxicity or mutagenicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
